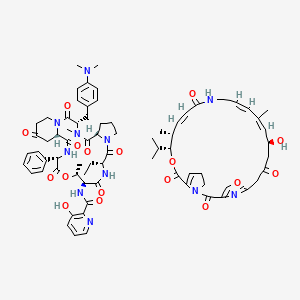
Hexadecanedioic acid-d28
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecanedioic acid-d28 is a deuterium-labeled version of hexadecanedioic acid. This compound is a dicarboxylic acid with the molecular formula C16H2D28O4. The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving metabolic pathways and pharmacokinetics .
準備方法
Hexadecanedioic acid-d28 can be synthesized through several methods. One common synthetic route involves the deuteration of hexadecanedioic acid. This process typically involves the use of deuterium gas (D2) in the presence of a catalyst to replace the hydrogen atoms with deuterium atoms. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium .
Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds. These methods often involve the use of specialized reactors and equipment to ensure the efficient and safe handling of deuterium gas. The final product is then purified using techniques such as distillation or chromatography to achieve the desired level of purity .
化学反応の分析
Hexadecanedioic acid-d28 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: this compound can be reduced to form alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo substitution reactions where one of the carboxyl groups is replaced by another functional group. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield this compound ketone, while reduction with lithium aluminum hydride can produce this compound alcohol .
科学的研究の応用
Hexadecanedioic acid-d28 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in studies involving metabolic pathways and reaction mechanisms. The deuterium labeling allows researchers to track the movement and transformation of the compound in various chemical reactions.
Biology: In biological research, this compound is used to study lipid metabolism and the role of dicarboxylic acids in cellular processes. It is also used in the development of deuterium-labeled biomolecules for use in mass spectrometry.
Medicine: This compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. The deuterium labeling provides a unique signature that can be easily detected and quantified.
Industry: this compound is used in the production of deuterium-labeled polymers and other materials. .
作用機序
The mechanism of action of hexadecanedioic acid-d28 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium labeling affects the compound’s kinetic isotope effects, which can influence the rate of enzymatic reactions. This allows researchers to study the specific pathways and molecular targets involved in the metabolism of dicarboxylic acids .
類似化合物との比較
Hexadecanedioic acid-d28 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hexadecanedioic acid: The non-deuterated version of hexadecanedioic acid. It has similar chemical properties but lacks the unique isotopic signature of this compound.
Octadecanedioic acid: Another dicarboxylic acid with a longer carbon chain. It has different physical and chemical properties due to the increased chain length.
Dodecanedioic acid: A dicarboxylic acid with a shorter carbon chain. .
特性
分子式 |
C16H30O4 |
|---|---|
分子量 |
314.58 g/mol |
IUPAC名 |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15-octacosadeuteriohexadecanedioic acid |
InChI |
InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 |
InChIキー |
QQHJDPROMQRDLA-SVYSPPAISA-N |
異性体SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
正規SMILES |
C(CCCCCCCC(=O)O)CCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


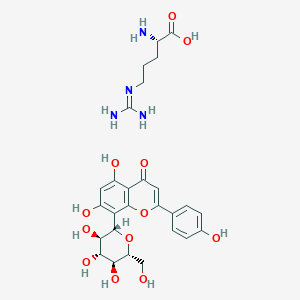
![(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B12426259.png)
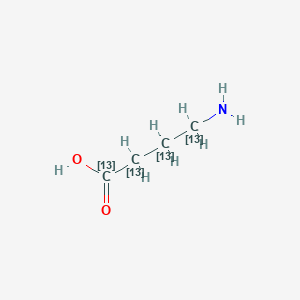
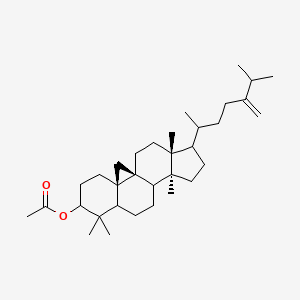
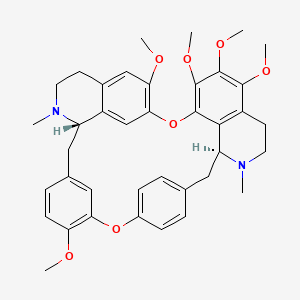
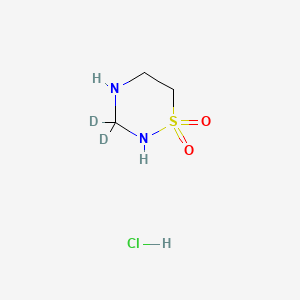
![[(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12426295.png)
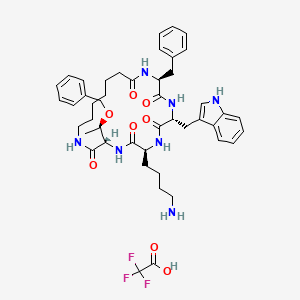
![(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12426302.png)
![2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile](/img/structure/B12426315.png)

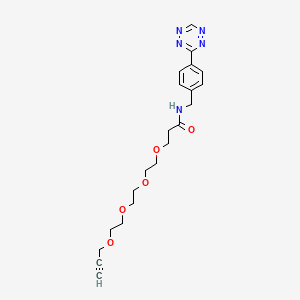
![6-({8a-[(Acetyloxy)methyl]-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(2-methylbut-2-enoyl)oxy]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl}oxy)-4-hydroxy-3,5-bis({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})oxane-2-carboxylic acid](/img/structure/B12426346.png)
